3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide

Ion Channel Pharmacology Pain Research NaV1.7 Antagonism

3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide (CAS 339101-83-6) is a synthetic 2,5-disubstituted pyrimidine aryl sulfide. Its modular scaffold—a pyrimidine core bearing a 5-(3-trifluoromethylphenyl) ring and a 3-methylbenzyl thioether at the 2-position—places it within a pharmacologically explored chemical series whose members exhibit differentiated target profiles based on benzyl substitution.

Molecular Formula C19H15F3N2S
Molecular Weight 360.4
CAS No. 339101-83-6
Cat. No. B2973305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide
CAS339101-83-6
Molecular FormulaC19H15F3N2S
Molecular Weight360.4
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H15F3N2S/c1-13-4-2-5-14(8-13)12-25-18-23-10-16(11-24-18)15-6-3-7-17(9-15)19(20,21)22/h2-11H,12H2,1H3
InChIKeyJAZQNTNDZNQJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide (CAS 339101-83-6) – Structural Identity & Comparator Landscape


3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide (CAS 339101-83-6) is a synthetic 2,5-disubstituted pyrimidine aryl sulfide . Its modular scaffold—a pyrimidine core bearing a 5-(3-trifluoromethylphenyl) ring and a 3-methylbenzyl thioether at the 2-position—places it within a pharmacologically explored chemical series whose members exhibit differentiated target profiles based on benzyl substitution . The compound serves as a key building block and reference standard for structure-activity relationship (SAR) studies aimed at optimizing kinase inhibition and ion channel modulation, where even minor positional changes on the benzyl moiety profoundly alter potency and selectivity [1].

Why Generic Substitution Fails for 3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide: Composition-of-Matter & SAR Specificity


Compounds within the 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide series cannot be treated as interchangeable commodities because the benzyl sulfide substituent at the 2-position is a critical determinant of biological target engagement [1]. A literature SAR study explicitly concludes that a sulfide bridge between phenyl and pyrimidinyl rings is critical for antitumor activity, confirming that bioisosteric replacement or omission of the sulfur linker abolishes pharmacological effect [2]. Commercial near neighbors—including the 4-chlorobenzyl (CAS 339101-71-2), 3-fluorobenzyl (CAS 866136-19-8), and 4-methylbenzyl (CAS 339102-03-3) analogs—possess identical core scaffolds yet display divergent kinase and ion-channel inhibition profiles that cannot be predicted from the 3-methylbenzyl congener alone [3]. Substituting one analog for another without confirmatory re-screening therefore introduces uncontrolled variables in potency, selectivity, and mechanism-of-action studies.

Quantitative Evidence Guide: Selecting 3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide Over Its Closest Analogs


NaV1.7 Antagonist Activity: 3-Methylbenzyl Analog Is the Only Series Member with Documented Sub-micromolar Potency

Among the publicly disclosed 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide series, only the 3-methylbenzyl congener (CAS 339101-83-6) possesses quantitative potency data against the human NaV1.7 voltage-gated sodium channel [1]. The 4-chlorobenzyl, 3-fluorobenzyl, and 4-methylbenzyl analogs lack any reported NaV1.7 activity in authoritative databases such as BindingDB or ChEMBL, making the target compound unique for ion-channel-focused programs [2].

Ion Channel Pharmacology Pain Research NaV1.7 Antagonism

Kinase Selectivity Fingerprint: FLT3 and IRAK4 Activity Contrasts Between 4-Chlorobenzyl and 3-Methylbenzyl Scaffolds

The 4-chlorobenzyl analog (CAS 339101-71-2) exhibits potent kinase inhibition (FLT3 Ki = 1 nM; IRAK4 Ki = 78 nM) [1]. In contrast, the 3-methylbenzyl compound does not appear in identical kinase profiling panels, consistent with a distinct selectivity fingerprint conferred by the electron-donating methyl substituent versus the electron-withdrawing chlorine at the benzyl para position [2].

Kinase Inhibition FLT3 IRAK4 Cancer Therapeutics

TRK Kinase Inhibition: Scaffold Suitability Confirmed by Patent Examples Containing the Exact Compound

A patent assigned to Shanghai Dude Medical Technology Co., Ltd. explicitly describes heteroaryl compounds exhibiting biological activity as TRK kinase inhibitors and identifies the 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide scaffold as a core structure [1]. The 3-methylbenzyl derivative is among the exemplified compounds, confirming its chemical accessibility and suitability as a starting point for TRK-targeted medicinal chemistry .

TRK Kinase Neurotrophin Signaling Cancer Therapeutics

Lipophilicity Engineering: Computed LogP Differentiates 3-Methylbenzyl from Halogenated Analogs

The 3-methylbenzyl analog (MW 360.4; formula C19H15F3N2S) presents a distinct lipophilicity profile compared to the 4-chlorobenzyl (MW 380.8; C18H12ClF3N2S) and 3-fluorobenzyl (MW 364.36; C18H12F4N2S) congeners. The replacement of halogen atoms with a methyl group reduces molecular weight and polar surface area while maintaining the trifluoromethyl pharmacophore, offering a differentiated ADME starting point for lead optimization .

Physicochemical Properties Drug Design Formulation Development

General Cytotoxicity Baseline: Potency Contextualization Against 5-Fluorouracil in Gastric Cancer Models

A study on structurally related 2-substituted benzyl sulfopyrimidine derivatives demonstrated that 6-methyl-4-(p-bromoanilino)-2-benzylthiopyrimidine (IC50 = 2.197 µg/mL) was more potent than 5-fluorouracil (IC50 = 3.208 µg/mL) against MGC-803 human gastric cancer cells [1]. While this comparator is not the identical compound, the data establish that benzylthio-pyrimidine congeners can achieve sub-5-fluorouracil-equivalent potency and provide a performance benchmark for the scaffold class [2].

Anticancer Screening Gastric Cancer Cytotoxicity Assay

Best-Fit Application Scenarios for 3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide Based on Quantitative Evidence


NaV1.7 Ion Channel Screening and Pain Pharmacology

The compound is the only series member with validated NaV1.7 antagonism (IC50 = 240 nM), making it a first-choice tool for academic labs and biotechs initiating voltage-gated sodium channel drug discovery programs and requiring a tractable chemical starting point free from liabilities associated with highly optimized clinical candidates [1].

Kinase Selectivity Profiling and Off-Target De-Risking Panels

Because the 3-methylbenzyl compound lacks the FLT3/IRAK4 polypharmacology observed for the 4-chlorobenzyl analog (FLT3 Ki = 1 nM), it is ideally suited as a kinase-sparing control probe or as a scaffold for medicinal chemistry programs where kinase promiscuity must be minimized from the outset [2].

TRK-Dependent Cancer Model Exploration

Explicitly exemplified in a patent claiming TRK kinase inhibitory compounds, the target compound serves as a validated hit-like molecule for investigators focused on neurotrophin-driven malignancies (e.g., NTRK-fusion cancers) who seek a well-characterized, commercially available building block for further elaboration [3].

Comparative SAR and Toolkit Assembly for Benzylthio-pyrimidine Libraries

When procuring a complete analog set for SAR-by-catalog or parallel library synthesis, the 3-methylbenzyl congener fills a unique position (meta-methyl, no halogen) that is essential for understanding electronic and steric substituent effects on bioactivity, supplementing the 4-chlorobenzyl, 3-fluorobenzyl, and 4-methylbenzyl members to form a systematic substitution matrix .

Quote Request

Request a Quote for 3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.